Dacisteine
Overview
Description
Dacisteine: , also known as N,S-Diacetyl-L-cysteine, is a derivative of cysteine. It is characterized by the addition of two acetyl groups to the sulfur and nitrogen atoms of the cysteine molecule. This compound has shown potential in the treatment of cardiovascular and cerebrovascular diseases caused by platelet aggregation .
Mechanism of Action
Target of Action
Dacisteine, also known as N,S-Diacetyl-L-cysteine, is a derivative of the amino acid cysteine . It primarily targets the New Delhi metallo-beta-lactamase-1 (NDM-1), a protein that has been associated with antibiotic resistance .
Mode of Action
This compound interacts with its target, NDM-1, by inhibiting its activity. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 1000 μM for this compound . This suggests that this compound has a relatively low inhibitory activity against NDM-1.
Pharmacokinetics
It is known that the compound has potential for use in the treatment of cardiovascular and cerebrovascular diseases caused by platelet aggregation .
Biochemical Analysis
Biochemical Properties
Dacisteine participates in biochemical reactions as a less potent inhibitor of the enzyme New Delhi metallo-beta-lactamase-1 (NDM-1) with an IC50 value of 1000 μM
Cellular Effects
It has been suggested that this compound could be used for the treatment of cardiovascular and cerebrovascular diseases caused by platelet aggregation .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its role as a cysteine derivative and its interaction with the enzyme NDM-1
Preparation Methods
Synthetic Routes and Reaction Conditions: Dacisteine can be synthesized through the acetylation of L-cysteine. The reaction involves the use of acetic anhydride as the acetylating agent. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures. The reaction proceeds as follows:
L-cysteine+2Acetic Anhydride→N,S-Diacetyl-L-cysteine+2Acetic Acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dacisteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound back to its parent compound, L-cysteine.
Substitution: The acetyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: L-cysteine.
Substitution: Compounds with substituted functional groups
Scientific Research Applications
Dacisteine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating cardiovascular and cerebrovascular diseases caused by platelet aggregation.
Industry: Used in the formulation of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
N-Acetylcysteine: Another acetylated derivative of cysteine, commonly used as a mucolytic agent.
Carbocisteine: A cysteine derivative used to reduce mucus viscosity in respiratory conditions.
Uniqueness of Dacisteine: this compound is unique in its dual acetylation, which imparts distinct chemical and biological properties compared to other cysteine derivatives. Its potential use in cardiovascular and cerebrovascular diseases sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPYGHDTVQJUDE-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172034 | |
Record name | Dacisteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18725-37-6 | |
Record name | N,S-Diacetylcysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18725-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dacisteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018725376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dacisteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dacisteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DACISTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF970ATW3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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